![molecular formula C18H14INO4 B2718444 Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate CAS No. 477501-14-7](/img/structure/B2718444.png)
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a complex organic compound. While specific information about this exact compound is limited, it is structurally related to benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates . Other methods include reactions of 2-hydroxystilbenes , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Chemical Reactions Analysis
Benzofuran derivatives, including Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate, can participate in a variety of chemical reactions. For example, benzofuran rings can be constructed by a unique free radical cyclization cascade . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a compound of interest in pharmaceutical research due to its potential bioactivity. Researchers investigate its role as a lead compound in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the iodinated benzamide moiety can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug design and synthesis .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its structure allows it to interact with specific proteins or nucleic acids, helping scientists understand the mechanisms of action of various biological pathways. This application is crucial for identifying potential therapeutic targets and understanding disease mechanisms .
Radiopharmaceuticals
The iodine atom in Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate makes it suitable for use in radiopharmaceuticals. It can be labeled with radioactive isotopes of iodine, such as I-123 or I-131, which are used in diagnostic imaging and targeted radiotherapy. This application is particularly relevant in the diagnosis and treatment of thyroid disorders and certain types of cancer .
Future Directions
Benzofuran compounds, including Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
ethyl 3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCYZPUREHURLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate |
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